N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide typically involves the reaction of chloroacetamide derivatives with arylamines under reflux conditions . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.
Chemical Reactions Analysis
N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in bacteria and cancer cells. This inhibition leads to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide can be compared with other sulfonamide derivatives, such as:
N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide: Similar in structure but may have different biological activities.
N-(4-((4-Methyl-1-piperazinyl)sulfonyl)phenyl)acetamide: Known for its analgesic properties.
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: Exhibits different pharmacological activities. The uniqueness of this compound lies in its specific molecular interactions and potential therapeutic applications.
Properties
CAS No. |
126826-69-5 |
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Molecular Formula |
C13H17N3O3S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
N-[4-[(E)-pyrrolidin-1-ylmethylideneamino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C13H17N3O3S/c1-11(17)15-12-4-6-13(7-5-12)20(18,19)14-10-16-8-2-3-9-16/h4-7,10H,2-3,8-9H2,1H3,(H,15,17)/b14-10+ |
InChI Key |
YJZXCMJSHFUCAF-GXDHUFHOSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C/N2CCCC2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=CN2CCCC2 |
Origin of Product |
United States |
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